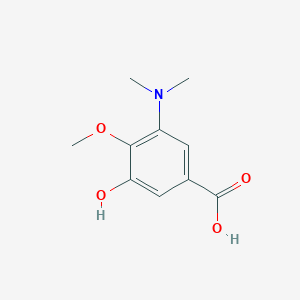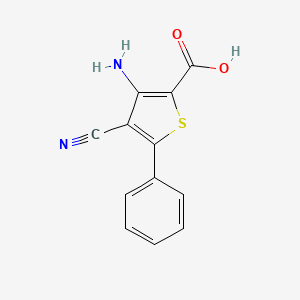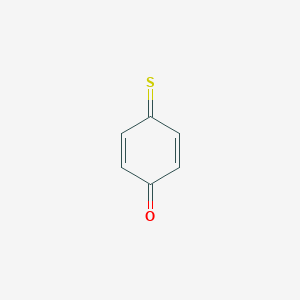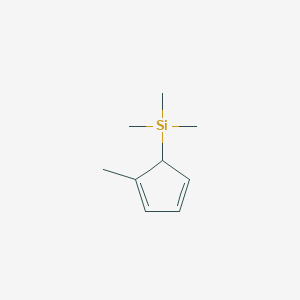
Trimethyl(2-methyl-2,4-cyclopentadien-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2-methyl-2,4-cyclopentadien-1-yl)silane is an organosilicon compound with the molecular formula C12H22Si. This compound is characterized by a cyclopentadienyl ring substituted with methyl groups and a trimethylsilyl group. It is primarily used in organic synthesis and as a precursor in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl(2-methyl-2,4-cyclopentadien-1-yl)silane can be synthesized through several methods. One common approach involves the reaction of chlorotrimethylsilane with a cyclopentadienyl anion. The reaction typically occurs in the presence of a strong base such as sodium hydride or lithium diisopropylamide (LDA) to deprotonate the cyclopentadiene, forming the cyclopentadienyl anion, which then reacts with chlorotrimethylsilane to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation under reduced pressure .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(2-methyl-2,4-cyclopentadien-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while substitution reactions can produce a variety of functionalized cyclopentadienyl compounds .
Wissenschaftliche Forschungsanwendungen
Trimethyl(2-methyl-2,4-cyclopentadien-1-yl)silane has several applications in scientific research:
Wirkmechanismus
The mechanism by which Trimethyl(2-methyl-2,4-cyclopentadien-1-yl)silane exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane: Similar in structure but with additional methyl groups on the cyclopentadienyl ring.
(Trimethyl)methylcyclopentadienylplatinum(IV): Contains a platinum center and is used in organometallic chemistry.
Uniqueness
Trimethyl(2-methyl-2,4-cyclopentadien-1-yl)silane is unique due to its specific substitution pattern on the cyclopentadienyl ring and its trimethylsilyl group. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .
Eigenschaften
CAS-Nummer |
79410-05-2 |
|---|---|
Molekularformel |
C9H16Si |
Molekulargewicht |
152.31 g/mol |
IUPAC-Name |
trimethyl-(2-methylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C9H16Si/c1-8-6-5-7-9(8)10(2,3)4/h5-7,9H,1-4H3 |
InChI-Schlüssel |
UWLZZTQGOGHMEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC1[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


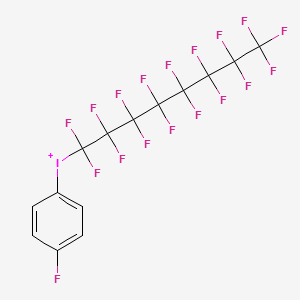
![ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate](/img/structure/B14426760.png)



![4-{2-[4-(Dimethylamino)phenyl]hydrazinyl}cyclohexa-3,5-diene-1,2-dione](/img/structure/B14426791.png)
![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)
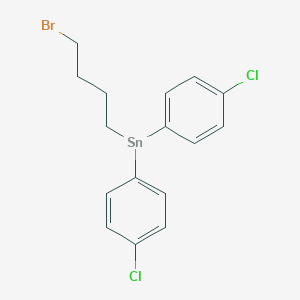
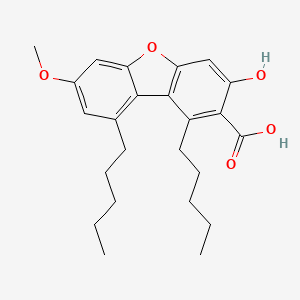
![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
